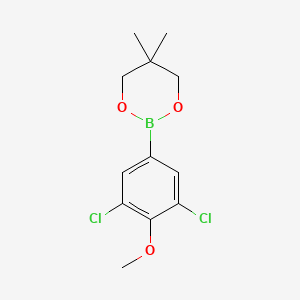
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane: is a boronic ester derivative known for its unique chemical properties and potential applications in various fields of scientific research. This compound features a benzyloxy group and a fluorine atom attached to a phenyl ring, which is further connected to a dioxaborinane ring. The presence of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the Benzyloxy-3-fluorophenyl Intermediate:
Cyclization to Form the Dioxaborinane Ring:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Major Products Formed:
- Oxidation of the benzyloxy group yields benzyloxy aldehydes or acids.
- Reduction of the fluorophenyl ring or dioxaborinane ring produces corresponding reduced derivatives.
- Substitution reactions result in the formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis:
Biology:
Medicine:
Drug Development:
Industry:
Material Science:
Mécanisme D'action
The mechanism of action of 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The boronic ester group can form covalent bonds with diols and other nucleophiles, leading to the modulation of enzyme activity or receptor function. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
- 4-Benzyloxy-3-fluorophenylboronic acid
- 2-(4-Benzyloxy-3-fluorophenyl)propanoic acid
- 4-(Benzyloxy)-3-fluorophenol
Comparison:
- 4-Benzyloxy-3-fluorophenylboronic acid shares the benzyloxy and fluorophenyl groups but lacks the dioxaborinane ring, making it less versatile in certain synthetic applications.
- 2-(4-Benzyloxy-3-fluorophenyl)propanoic acid has a similar phenyl structure but differs in the presence of a propanoic acid group instead of the dioxaborinane ring, affecting its reactivity and applications.
- 4-(Benzyloxy)-3-fluorophenol is a simpler compound with only the benzyloxy and fluorophenyl groups, lacking the additional functional groups present in 2-(4-Benzyloxy-3-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Propriétés
IUPAC Name |
2-(3-fluoro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BFO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMZQMDCCANMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














